molecular formula C5H6FN3 B1313892 6-Fluoropyridine-3,4-diamine CAS No. 60186-24-5

6-Fluoropyridine-3,4-diamine

Cat. No.: B1313892
CAS No.: 60186-24-5
M. Wt: 127.12 g/mol
InChI Key: WAOINDABWBSPMY-UHFFFAOYSA-N
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Description

6-Fluoropyridine-3,4-diamine is a fluorinated aromatic amine, characterized by the presence of a fluorine atom at the 6th position and amino groups at the 3rd and 4th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyridine-3,4-diamine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For instance, the reaction of 4-chloro-3-fluoropyridine with ammonia can yield this compound under appropriate conditions .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs scalable methods such as the Balz-Schiemann reaction or the Umemoto reaction. These methods allow for the efficient introduction of fluorine atoms into aromatic systems, facilitating large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoropyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoropyridine-3,4-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-3,4-diamine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to the modulation of enzymatic activity or receptor interactions, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • 2-Fluoropyridine-3,4-diamine
  • 4-Fluoropyridine-2,3-diamine
  • 3,5-Difluoropyridine-4-amine

Comparison: 6-Fluoropyridine-3,4-diamine is unique due to the specific positioning of the fluorine and amino groups, which can significantly alter its chemical and biological properties compared to its analogs. This unique arrangement can lead to differences in reactivity, stability, and biological activity, making it a distinct compound in the realm of fluorinated pyridines .

Properties

IUPAC Name

6-fluoropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOINDABWBSPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483653
Record name 3,4-Diamino-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-24-5
Record name 6-Fluoro-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60186-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diamino-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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